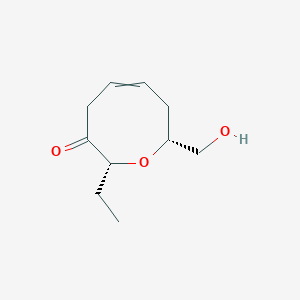![molecular formula C16H14O B12562673 Benzene, [3-(phenylmethoxy)-1-propynyl]- CAS No. 144479-03-8](/img/structure/B12562673.png)
Benzene, [3-(phenylmethoxy)-1-propynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [3-(phenylmethoxy)-1-propynyl]- is an organic compound with a unique structure that combines a benzene ring with a propynyl group substituted with a phenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-(phenylmethoxy)-1-propynyl]- typically involves the reaction of benzene derivatives with appropriate alkynyl and phenylmethoxy reagents. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of Benzene, [3-(phenylmethoxy)-1-propynyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [3-(phenylmethoxy)-1-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of benzene derivatives with carbonyl or carboxyl groups.
Reduction: Formation of benzene derivatives with saturated hydrocarbon chains.
Substitution: Formation of benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzene, [3-(phenylmethoxy)-1-propynyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, [3-(phenylmethoxy)-1-propynyl]- involves its interaction with molecular targets through its functional groups. The alkyne and phenylmethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides stability and aromaticity, contributing to the compound’s overall properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, [3-(methoxy)-1-propynyl]-
- Benzene, [3-(phenylmethoxy)-1-propenyl]-
- Benzene, [3-(phenylmethoxy)-1-butynyl]-
Uniqueness
Benzene, [3-(phenylmethoxy)-1-propynyl]- is unique due to the specific combination of its functional groups, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
144479-03-8 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
3-phenylmethoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C16H14O/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-6,8-11H,13-14H2 |
InChI-Schlüssel |
ZAHYYRUQIOWLSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


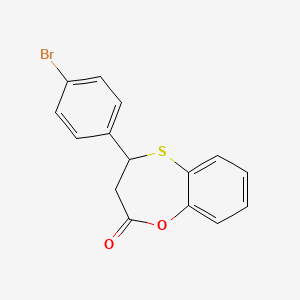
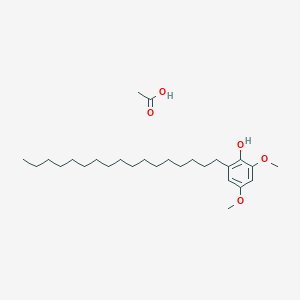
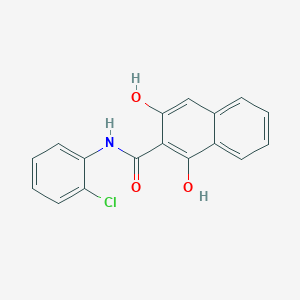
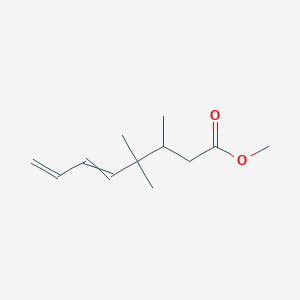
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)

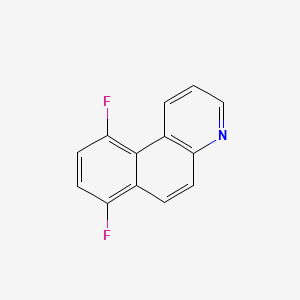
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)

![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
